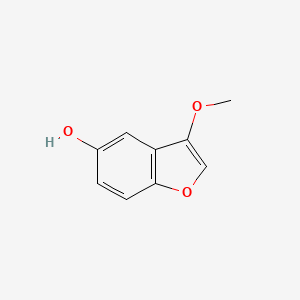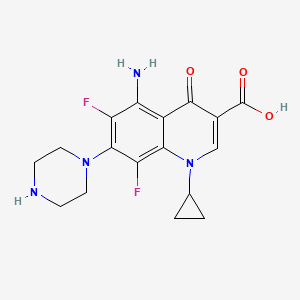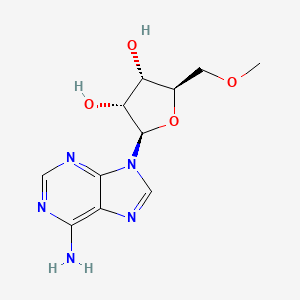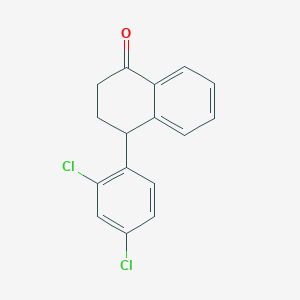![molecular formula C10H22N2O B8761659 trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine](/img/structure/B8761659.png)
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine: is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a diamine group and a methoxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ®-1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexane ring or the diamine group, potentially leading to the formation of cyclohexanol derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropan-2-yl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexanol derivatives or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclohexane ring and diamine groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Known for its use as a chiral building block in organic synthesis.
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness: trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3/t8-,9?,10?/m1/s1 |
Clé InChI |
QQVYIOJAKFELRM-XNWIYYODSA-N |
SMILES isomérique |
C[C@H](COC)NC1CCC(CC1)N |
SMILES canonique |
CC(COC)NC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8761582.png)


![9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B8761607.png)









